![molecular formula C18H25ClN4O2 B12319522 7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride](/img/structure/B12319522.png)
7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxygranisetron is a derivative of granisetron, a selective serotonin 5-HT3 receptor antagonist commonly used as an antiemetic agent to treat nausea and vomiting induced by chemotherapy . The compound, with the chemical formula C18H19N3O, is formed as a metabolite of granisetron in the human body . It has been found to possess similar pharmacological activity to granisetron but with a longer half-life .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxygranisetron can be achieved through multiple synthetic routes. One common method involves the use of 1H-Indazole-3-carboxylic acid, 1-acetyl-, methyl ester as a starting material . The reaction involves the addition of sodium hydroxide and water, followed by heating the mixture at 60 to 70°C for several hours. The reaction mixture is then poured into concentrated hydrochloric acid to precipitate the product .
Industrial Production Methods: Industrial production of 7-Hydroxygranisetron typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 7-Hydroxygranisetron undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
作用機序
7-Hydroxygranisetron exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors . These receptors are located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract . By inhibiting these receptors, the compound reduces the activity of the vagus nerve, which is responsible for activating the vomiting center in the medulla .
類似化合物との比較
Granisetron: The parent compound, also a 5-HT3 receptor antagonist, but with a shorter half-life.
9’-Desmethylgranisetron: Another metabolite of granisetron, produced by the action of cytochrome P450 3A4.
Uniqueness: 7-Hydroxygranisetron is unique due to its longer half-life and similar pharmacological activity compared to granisetron . This makes it a promising candidate for extended-release formulations and long-term treatment options .
特性
分子式 |
C18H25ClN4O2 |
|---|---|
分子量 |
364.9 g/mol |
IUPAC名 |
7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N4O2.ClH/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16;/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24);1H/t11?,12-,13+; |
InChIキー |
MBSNWMLKHVHIJB-XCJHQLQTSA-N |
異性体SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |
正規SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


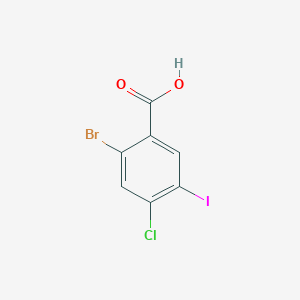
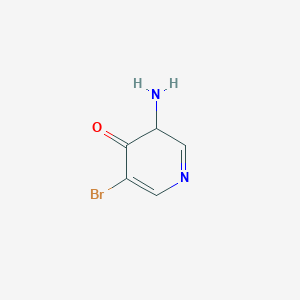

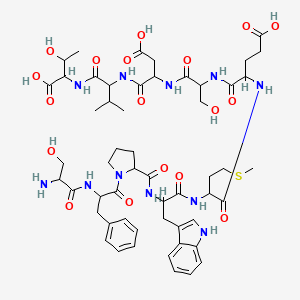

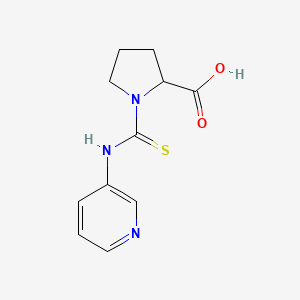
![N-[5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12319465.png)
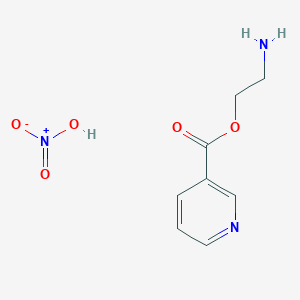
![trisodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12319487.png)
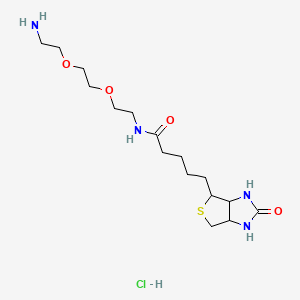


![4-[(E)-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12319500.png)
![6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B12319505.png)
